molecular formula C6H6ClIN2O B12913690 6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one CAS No. 917896-49-2

6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one

Katalognummer: B12913690
CAS-Nummer: 917896-49-2
Molekulargewicht: 284.48 g/mol
InChI-Schlüssel: OMMPKMPZZHJZEK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one typically involves the halogenation of a pyrimidinone precursor. A common method might include the following steps:

    Starting Material: Begin with a pyrimidinone derivative.

    Halogenation: Introduce chlorine and iodine atoms using reagents such as N-chlorosuccinimide (NCS) and iodine monochloride (ICl) under controlled conditions.

    Ethylation: Introduce the ethyl group using ethylating agents like ethyl iodide in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiols can be used for substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups replacing the halogens.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a building block for biologically active compounds.

    Medicine: Potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Could be used in the production of agrochemicals or other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-Chloro-2-ethylpyrimidin-4(1H)-one: Lacks the iodine atom.

    5-Iodo-2-ethylpyrimidin-4(1H)-one: Lacks the chlorine atom.

    6-Chloro-5-iodopyrimidin-4(1H)-one: Lacks the ethyl group.

Uniqueness

6-Chloro-2-ethyl-5-iodopyrimidin-4(1H)-one is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and potential applications. The ethyl group further modifies its chemical properties, making it distinct from other pyrimidinone derivatives.

Eigenschaften

CAS-Nummer

917896-49-2

Molekularformel

C6H6ClIN2O

Molekulargewicht

284.48 g/mol

IUPAC-Name

4-chloro-2-ethyl-5-iodo-1H-pyrimidin-6-one

InChI

InChI=1S/C6H6ClIN2O/c1-2-3-9-5(7)4(8)6(11)10-3/h2H2,1H3,(H,9,10,11)

InChI-Schlüssel

OMMPKMPZZHJZEK-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC(=C(C(=O)N1)I)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.